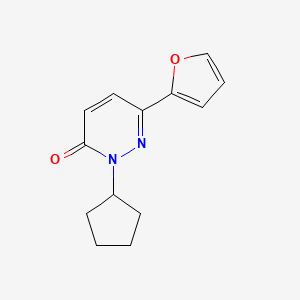
1-(2-Isothiocyanatocyclohexyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isothiocyanatocyclohexyl)ethanone is an organic compound with the molecular formula C9H13NOS and a molar mass of 183.27 g/mol It is characterized by the presence of an isothiocyanate group attached to a cyclohexyl ring, which is further connected to an ethanone moiety
準備方法
The synthesis of 1-(2-Isothiocyanatocyclohexyl)ethanone typically involves the reaction of cyclohexylamine with carbon disulfide and chloroform under basic conditions to form the isothiocyanate intermediate. This intermediate is then reacted with acetyl chloride to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
1-(2-Isothiocyanatocyclohexyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and primary amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Isothiocyanatocyclohexyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur or nitrogen atoms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique reactivity and functional groups.
作用機序
The mechanism of action of 1-(2-Isothiocyanatocyclohexyl)ethanone involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the modulation of protein function, which may underlie its biological effects.
類似化合物との比較
1-(2-Isothiocyanatocyclohexyl)ethanone can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Similar in reactivity but differs in the aromatic ring structure.
Allyl isothiocyanate: Known for its pungent odor and use in mustard oil, it has a simpler aliphatic structure.
Benzyl isothiocyanate: Contains a benzyl group, making it more hydrophobic and potentially more reactive with certain biological targets.
The uniqueness of this compound lies in its cyclohexyl ring, which imparts different steric and electronic properties compared to its aromatic or aliphatic counterparts.
特性
IUPAC Name |
1-(2-isothiocyanatocyclohexyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(11)8-4-2-3-5-9(8)10-6-12/h8-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHLPYXAGONCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2831285.png)
![8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2831286.png)
![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis](/img/structure/B2831287.png)
![6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2831289.png)







![1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831303.png)

